molecular formula C12H15N3 B11899699 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole CAS No. 66536-70-7

1-Cyclohexyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B11899699
CAS No.: 66536-70-7
M. Wt: 201.27 g/mol
InChI Key: CQIAJKGKHAGBJE-UHFFFAOYSA-N
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Description

1-Cyclohexyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by a triazole ring fused with a benzene ring and a cyclohexyl group attached to the nitrogen atom of the triazole ring. It is known for its stability and diverse applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclohexylamine with ortho-nitrobenzyl bromide followed by reduction and cyclization can yield the desired compound. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like iron powder .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

1-Cyclohexyl-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. This compound can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexyl-1H-benzo[d][1,2,3]triazole is unique due to its combination of a cyclohexyl group and a fused benzene-triazole ring system. This structure imparts distinct physicochemical properties, such as increased hydrophobicity and steric bulk, which can enhance its interaction with biological targets and its stability in various applications .

Properties

CAS No.

66536-70-7

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-cyclohexylbenzotriazole

InChI

InChI=1S/C12H15N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h4-5,8-10H,1-3,6-7H2

InChI Key

CQIAJKGKHAGBJE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3N=N2

Origin of Product

United States

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